molecular formula C16H17N5O B2655273 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2034306-75-5

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2655273
CAS No.: 2034306-75-5
M. Wt: 295.346
InChI Key: CVQXGWFTNLKXOO-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and an indole moiety. These structural elements are often found in bioactive molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Indole Derivative Synthesis: The indole moiety can be prepared through Fischer indole synthesis or other methods.

    Coupling Reactions: The final step involves coupling the triazole, azetidine, and indole fragments under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with triazole and indole moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity. The azetidine ring might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,3-Triazol-1-yl)-2-(1H-indol-3-yl)ethanone: Lacks the azetidine ring but shares the triazole and indole moieties.

    1-(3-(1H-1,2,3-Triazol-1-yl)propyl)-2-(1H-indol-3-yl)ethanone: Similar structure with a propyl linker instead of an azetidine ring.

    1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone: Similar structure but without the methyl group on the indole ring.

Uniqueness

The unique combination of the triazole, azetidine, and indole moieties in 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-19-9-12(14-4-2-3-5-15(14)19)8-16(22)20-10-13(11-20)21-7-6-17-18-21/h2-7,9,13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQXGWFTNLKXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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